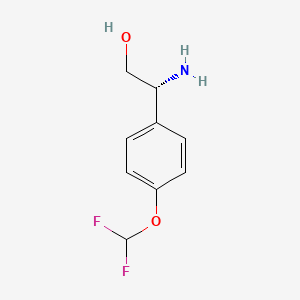
(1-Bromoethenyl)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromoethenyl)cyclopentane is an organic compound with the molecular formula C7H11Br It is a derivative of cyclopentane, where a bromoethenyl group is attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromoethenyl)cyclopentane typically involves the bromination of cyclopentene followed by a series of reactions to introduce the ethenyl group. One common method includes the reaction of cyclopentene with bromine to form bromocyclopentane, which is then subjected to further reactions to introduce the ethenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps to ensure the desired product’s purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Bromoethenyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Addition: Electrophiles like hydrogen halides or halogens are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield cyclopentyl derivatives, while addition reactions can produce halogenated cyclopentanes .
Wissenschaftliche Forschungsanwendungen
(1-Bromoethenyl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Bromoethenyl)cyclopentane involves its interaction with specific molecular targets. The bromine atom and the ethenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromocyclopentane: A simpler derivative of cyclopentane with a bromine atom attached.
Cyclopentene: An unsaturated hydrocarbon with a double bond in the cyclopentane ring.
Cyclopentane: The parent hydrocarbon without any substituents.
Uniqueness
Its structure allows for diverse chemical transformations, making it valuable in various research fields .
Eigenschaften
Molekularformel |
C7H11Br |
|---|---|
Molekulargewicht |
175.07 g/mol |
IUPAC-Name |
1-bromoethenylcyclopentane |
InChI |
InChI=1S/C7H11Br/c1-6(8)7-4-2-3-5-7/h7H,1-5H2 |
InChI-Schlüssel |
IGQYVIIRKUHEJF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1CCCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Oxan-4-yl)amino]phenylfluoranesulfonate](/img/structure/B15314266.png)
![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
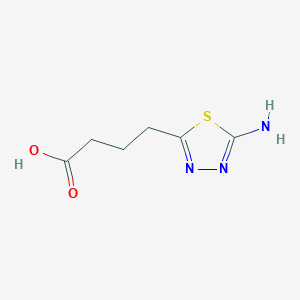
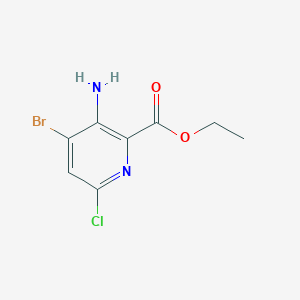
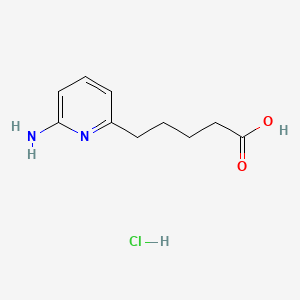
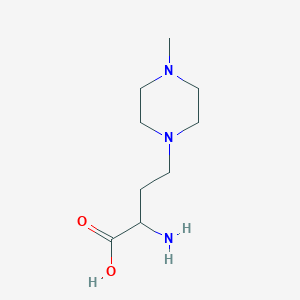
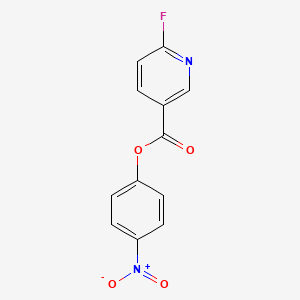

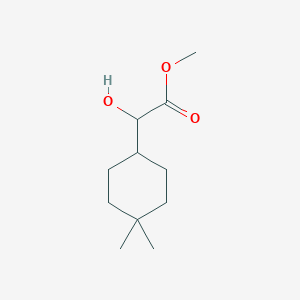
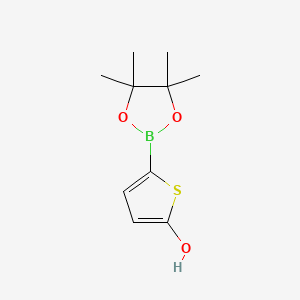
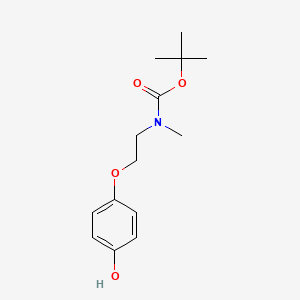
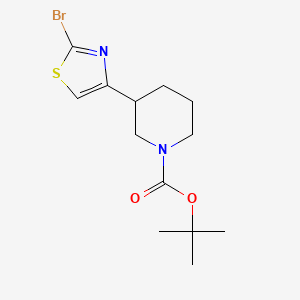
![tert-butylN-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate](/img/structure/B15314322.png)
